

# Application Note: Enantioselective Synthesis of 2-Phenyl-3-butyn-2-ol

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## Compound of Interest

Compound Name: 2-Phenyl-3-butyn-2-ol

Cat. No.: B089498

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## Abstract

This document provides a detailed protocol for the enantioselective synthesis of the chiral tertiary propargylic alcohol, **2-phenyl-3-butyn-2-ol**. The method is based on the asymmetric addition of phenylacetylene to acetophenone, a prochiral ketone. The reaction is catalyzed by a chiral titanium complex generated in situ from (S)-1,1'-bi-2-naphthol ((S)-BINOL) and titanium(IV) isopropoxide. This protocol consistently yields the desired product with high enantioselectivity and good chemical yield, making it a valuable procedure for obtaining this chiral building block for applications in pharmaceutical and materials science research.

## Introduction

Chiral tertiary propargylic alcohols are crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials. Their utility stems from the presence of a stereogenic quaternary carbon center and the synthetically versatile alkyne and hydroxyl functional groups. Among these, **2-phenyl-3-butyn-2-ol** is a key structural motif in several pharmaceutical candidates. Consequently, the development of efficient and highly enantioselective methods for its synthesis is of significant interest to the drug development community.

The most direct and atom-economical approach to chiral tertiary alcohols is the asymmetric nucleophilic addition of an organometallic reagent to a prochiral ketone. This application note details a robust and well-established protocol for the enantioselective synthesis of **2-phenyl-3-butyn-2-ol** via the catalytic asymmetric addition of phenylacetylene to acetophenone. The key

to the high enantioselectivity of this transformation is the use of a chiral catalyst formed from the readily available and inexpensive (S)-BINOL ligand and titanium(IV) isopropoxide. This system has proven effective for the asymmetric alkynylation of a variety of unactivated ketones.

## Data Presentation

The following table summarizes the quantitative data for the enantioselective synthesis of **2-phenyl-3-butyn-2-ol** under optimized conditions.

Entry	Catalyst System	Temperature (°C)	Time (h)	Yield (%)	Enantiomeric Excess (ee, %)
1	(S)-BINOL / Ti(OiPr) <sub>4</sub> / Et <sub>2</sub> Zn	-20	48	85	90

## Experimental Protocols

This section provides a detailed, step-by-step procedure for the enantioselective synthesis of **2-phenyl-3-butyn-2-ol**.

## Materials and Reagents

- (S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)
- Titanium(IV) isopropoxide (Ti(OiPr)<sub>4</sub>)
- Anhydrous Toluene
- Phenylacetylene
- Diethylzinc (Et<sub>2</sub>Zn), 1.0 M solution in hexanes
- Acetophenone
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution

- Diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

**Safety Precautions:** This procedure involves pyrophoric and moisture-sensitive reagents. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

## Catalyst Preparation

- To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add (S)-BINOL (0.2 mmol).
- Add anhydrous toluene (5 mL) to dissolve the (S)-BINOL.
- To the resulting solution, add titanium(IV) isopropoxide (0.2 mmol) via syringe.
- Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral titanium-BINOL complex.

## Enantioselective Alkynylation

- In a separate flame-dried Schlenk flask under argon, add phenylacetylene (1.2 mmol) to anhydrous toluene (5 mL).
- Cool the solution to 0 °C in an ice bath.
- Slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) to the phenylacetylene solution.
- Stir the mixture at 0 °C for 30 minutes.

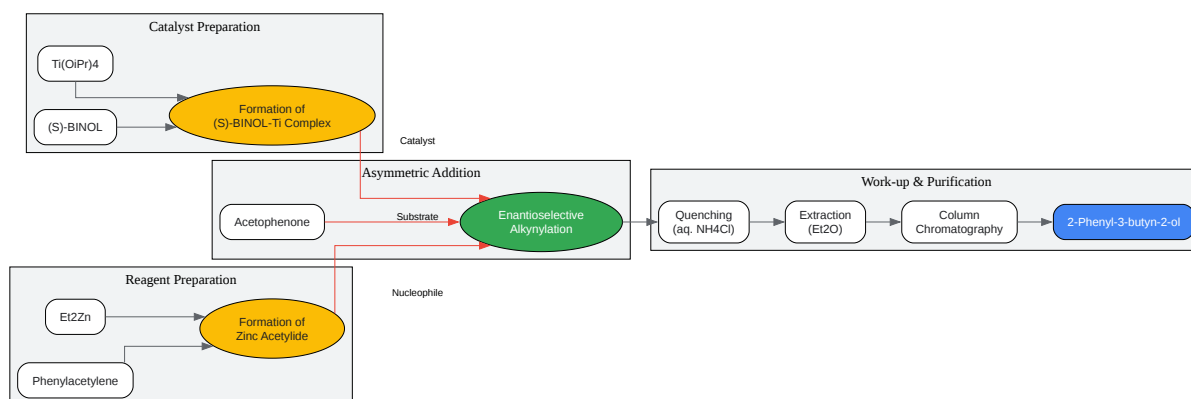
- To this solution, add the pre-formed catalyst solution from step 3.2 via cannula.
- Cool the reaction mixture to -20 °C.
- Add acetophenone (1.0 mmol) dropwise to the reaction mixture.
- Stir the reaction at -20 °C for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

## Work-up and Purification

- Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution (10 mL) at -20 °C.
- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure **2-phenyl-3-butyne-2-ol**.

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the enantioselective synthesis of **2-phenyl-3-butyne-2-ol**.



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Caption: Experimental workflow for the synthesis of **2-phenyl-3-butyn-2-ol**.

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